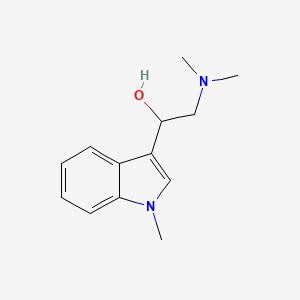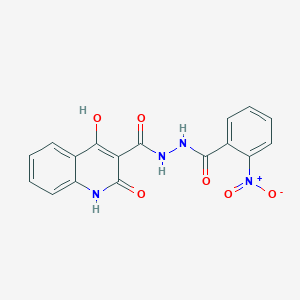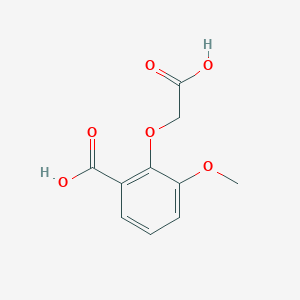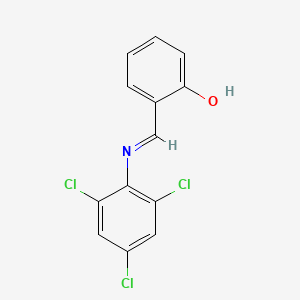
1,3-Diaminopropan-2-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diaminopropan-2-yl hydrogen sulfate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of 1,3-diaminopropane, which is known for its versatility and reactivity. This compound is characterized by the presence of two amino groups and a sulfate group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminopropan-2-yl hydrogen sulfate can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminopropane with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction with Sulfuric Acid: 1,3-Diaminopropane is reacted with sulfuric acid under controlled temperature and pressure conditions to form this compound.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminopropan-2-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino alcohols or other reduced forms.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
1,3-Diaminopropan-2-yl hydrogen sulfate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-diaminopropan-2-yl hydrogen sulfate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The sulfate group can participate in electrostatic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacking the sulfate group.
1,2-Diaminopropane: An isomer with different spatial arrangement of amino groups.
Ethylenediamine: A related diamine with a shorter carbon chain.
Uniqueness
1,3-Diaminopropan-2-yl hydrogen sulfate is unique due to the presence of both amino and sulfate groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C3H10N2O4S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1,3-diaminopropan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C3H10N2O4S/c4-1-3(2-5)9-10(6,7)8/h3H,1-2,4-5H2,(H,6,7,8) |
InChI Key |
KLCWIGDXSBMZPV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)OS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)
![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)


![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996192.png)


![3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11996213.png)

![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)
